molecular formula C8H7ClO4S B1583601 3-Chlorosulfonyl-4-methylbenzoic acid CAS No. 2548-29-0

3-Chlorosulfonyl-4-methylbenzoic acid

Cat. No.: B1583601
CAS No.: 2548-29-0
M. Wt: 234.66 g/mol
InChI Key: XVAASXODNQTGCP-UHFFFAOYSA-N
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Description

3-Chlorosulfonyl-4-methylbenzoic acid is an organic compound with the molecular formula C₈H₇ClO₄S. It is a derivative of benzoic acid, characterized by the presence of a chlorosulfonyl group and a methyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

3-Chlorosulfonyl-4-methylbenzoic acid has several applications in scientific research:

Safety and Hazards

The safety information for 3-Chlorosulfonyl-4-methylbenzoic acid indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage, and H335, which means it may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorosulfonyl-4-methylbenzoic acid can be synthesized by reacting p-Toluic acid with chlorosulfonyl chloride. The reaction is typically carried out in a dry, non-polar solvent such as diethyl ether or dichloromethane . The reaction conditions require careful control of temperature and the exclusion of moisture to prevent hydrolysis of the chlorosulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of large reactors with precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorosulfonyl-4-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 4-methylbenzoic acid.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Various substituted benzoic acids.

    Reduction Reactions: 4-Methylbenzoic acid.

    Oxidation Reactions: Sulfonic acids.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonyl-4-methylbenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the benzene ring.

Comparison with Similar Compounds

  • 4-Chlorosulfonylbenzoic acid
  • 3-Chlorosulfonylbenzoic acid
  • 4-Methylbenzoic acid

Comparison: 3-Chlorosulfonyl-4-methylbenzoic acid is unique due to the presence of both a chlorosulfonyl group and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns compared to similar compounds. For example, 4-Chlorosulfonylbenzoic acid lacks the methyl group, which affects its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

3-chlorosulfonyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAASXODNQTGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287225
Record name 3-chlorosulfonyl-4-methylbenzoic acid
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Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2548-29-0
Record name 2548-29-0
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Record name 2548-29-0
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Record name 3-chlorosulfonyl-4-methylbenzoic acid
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Record name 3-(chlorosulfonyl)-4-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

Sodium chloride (8 g, 138 mmol) is added to chlorosulfonic acid (30 mL, 451 mmol) and in small portions 4-methyl-benzoic acid (4 g, 29 mmol) is added to the stirred mixture. After complete addition, the reaction is heated at 122° C. for 16 h. The reaction mixture is cooled and poured into ice-water. The organic material is extracted with ethyl acetate. The organic layer is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is used as is in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A round bottom flask was charged with chlorosulfonic acid (170 mL, 2.57 mol) at 0° C. and 4-methyl benzoic acid (50 g, 0.37 mol) was added portion wise. The reaction mixture was heated at 130° C. for 5 h. The reaction mixture was then poured over ice and stirred for 10 minutes. The solids formed were filtered, washed with cold water and dried to afford 4-methyl-3-(chlorosulfonyl)benzoic acid as a white powder. This compound (80 g, 0.34 mol) was then charged into a round bottom flask containing sodium sulfite (200 g, 2.05 mol) and water (80 mL) portion wise. Aqueous sodium hydroxide (6 N) was then added dropwise till the pH of the reaction mixture reaches 10 and the reaction was stirred overnight. The reaction was then made acidic (pH 2) by addition of 2N HCl. The solids formed were filtered and dried to get 4-methyl-3-sulfinobenzoic acid as a white solid. This compound (55 g, 0.275 mol) was charged into a round bottom flask containing potassium carbonate (75.8 g, 0.55 mol) and N,N-dimethylformamide (450 mL). Methyl iodide (68.1 mL, 1.10 mol) was added slowly and the reaction was stirred for 4 hours. The reaction mixture was then diluted with water and extracted with EtOAc. The solvents were removed under reduced pressure to get the title compound as a white solid.
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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